Ethyl 2-fluoro-4-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-fluoro-4-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 702673-00-5 . It has a molecular weight of 236.17 . The IUPAC name for this compound is this compound . It is stored at a temperature of 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F4O2/c1-2-16-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 236.17 . The compound is stored at a temperature of 2-8°C .Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group may also influence the compound’s interaction with its targets .
Biochemical Pathways
The presence of a trifluoromethyl group can significantly affect pharmaceutical growth . More research is needed to elucidate the exact biochemical pathways this compound influences.
Pharmacokinetics
The trifluoromethyl group can potentially affect the bioavailability of the compound
Result of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities . More research is needed to understand the specific effects of this compound.
Action Environment
The trifluoromethyl group can potentially affect the compound’s stability
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-fluoro-4-(trifluoromethyl)benzoate in lab experiments include its high purity, stability, and solubility in organic solvents. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research on Ethyl 2-fluoro-4-(trifluoromethyl)benzoate. One direction is to further explore its potential as a building block in the synthesis of novel pharmaceutical compounds. Another direction is to investigate its effects on other signaling pathways and enzymes involved in disease processes. Additionally, more research is needed to determine its safety and potential side effects in humans.
Scientific Research Applications
Ethyl 2-fluoro-4-(trifluoromethyl)benzoate has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit antiviral, antitumor, and anti-inflammatory activities. It has also been used as a building block in the synthesis of various pharmaceutical compounds, such as kinase inhibitors and antifungal agents.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
ethyl 2-fluoro-4-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXYFZGMAMOBTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.